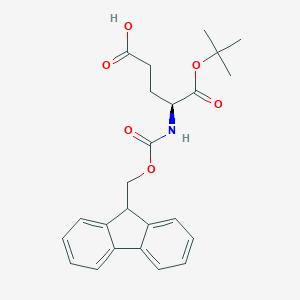

Fmoc-Glu-OtBu

Vue d'ensemble

Description

N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, commonly known as Fmoc-Glu-OtBu, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during the synthesis process. This compound is particularly valuable in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Glu-OtBu is primarily utilized in solid-phase peptide synthesis (SPPS) , a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group of glutamic acid, enabling stepwise elongation of peptide chains while maintaining the integrity of sensitive functional groups. The tert-butyl (OtBu) group protects the side chain carboxyl group, providing orthogonal deprotection capabilities that facilitate the synthesis of complex peptide structures.

Key Features:

- Enhanced Solubility: The presence of the OtBu group increases the solubility of peptides in organic solvents, improving reaction conditions.

- Reduced Side Reactions: This compound minimizes unwanted side reactions during synthesis, such as aspartimide formation, which is crucial for producing biologically active peptides .

Drug Development

In pharmaceutical research, this compound plays a significant role in developing peptide-based drugs. Its ability to stabilize therapeutic peptides enhances their bioavailability and efficacy. The compound is often employed as a building block in synthesizing peptide analogs that target specific diseases, including cancer and metabolic disorders.

Applications:

- Targeted Drug Delivery: this compound is used to create prodrugs that improve the targeting and delivery of therapeutic agents to specific tissues or cells .

- Bioconjugation: It facilitates the attachment of peptides to other biomolecules, enhancing the specificity and effectiveness of drug delivery systems .

Protein Engineering

In protein engineering, this compound is utilized to modify proteins to enhance their functionality and stability. The compound allows researchers to create peptide sequences that can interact favorably with biological targets, improving protein performance in various applications.

Research Focus:

- Studying Protein Interactions: Peptides synthesized with this compound are used to investigate protein-protein interactions and understand mechanisms of action at the molecular level .

Neuroscience Research

This compound is valuable in neuroscience research for studying glutamate receptors, which are crucial for synaptic transmission and neuroplasticity. By creating peptides that mimic natural ligands or inhibit receptor activity, researchers can explore new therapeutic avenues for neurological disorders.

Applications:

- Peptide-Based Assays: This compound aids in developing assays for detecting glutamate receptor activity, contributing to our understanding of synaptic mechanisms .

Diagnostic Applications

The utility of this compound extends to diagnostic applications where it assists in creating peptide-based assays for detecting biomarkers associated with various diseases. These assays are essential for early diagnosis and monitoring disease progression.

Key Features:

- Biomarker Detection: Peptides synthesized using this compound can serve as specific probes for identifying disease markers in clinical settings .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block in solid-phase synthesis; enhances solubility and reduces side reactions. |

| Drug Development | Stabilizes therapeutic peptides; used in targeted drug delivery systems. |

| Protein Engineering | Modifies proteins for improved functionality; aids in studying protein interactions. |

| Neuroscience Research | Investigates glutamate receptors; develops peptide-based assays for receptor activity. |

| Diagnostic Applications | Creates assays for detecting biomarkers; essential for clinical diagnostics. |

Mécanisme D'action

Target of Action

Fmoc-Glu-OtBu, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester, is primarily used in peptide synthesis . Its primary targets are the amino groups of peptides that are being synthesized .

Mode of Action

This compound acts as a protective group for the glutamic acid residue during peptide synthesis . It protects the carboxy and amino functions of the glutamic acid, allowing for selective unmasking during the synthesis process . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . This compound facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the glutamic acid residue . It allows for the selective unmasking of the γ-amino and carboxy functions of the glutamic acid, facilitating the synthesis of complex peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent used, and the presence of other reagents can affect the efficacy and stability of this compound . It is typically stored at a temperature between 2-30°C .

Analyse Biochimique

Biochemical Properties

Fmoc-Glu-OtBu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during the peptide synthesis process. After condensation of the side-chain carboxy with an appropriate amine or alcohol, the γ-amino and carboxy functions of this compound can be selectively unmasked . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in peptide synthesis. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, its role is to facilitate the synthesis of peptides that may have these effects .

Molecular Mechanism

The molecular mechanism of this compound is related to its role in peptide synthesis. It acts as a building block in the synthesis process, interacting with other biomolecules through binding interactions . It does not directly cause enzyme inhibition or activation or changes in gene expression. Instead, the peptides it helps synthesize may have these effects .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation during peptide synthesis . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not directly attributable to this compound but to the peptides it helps synthesize .

Dosage Effects in Animal Models

As a building block in peptide synthesis, this compound itself does not have dosage effects in animal models . Any observed effects would be due to the peptides synthesized using this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during this process, but it does not directly affect metabolic flux or metabolite levels .

Transport and Distribution

In the context of cellular transport and distribution, this compound is utilized in the site of peptide synthesis . It does not interact with transporters or binding proteins, nor does it have effects on its localization or accumulation .

Subcellular Localization

This compound does not have a specific subcellular localization as it is a building block used in peptide synthesis . It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester typically involves the following steps:

Preparation of Glutamic Acid Derivative: The process begins with the preparation of L-glutamic acid. The carboxyl group of glutamic acid is protected by reacting it with tert-butyl alcohol in the presence of a suitable catalyst to form the tert-butyl ester.

Fmoc Protection: The amino group of the protected glutamic acid is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected derivative.

Industrial Production Methods

In industrial settings, the synthesis of N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for tert-butyl ester cleavage.

Coupling: DIC and HOBt in DMF for peptide bond formation.

Major Products Formed

The primary products formed from these reactions are peptides with free amino and carboxyl groups, ready for further elongation or modification .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-α-Fluorenylmethyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Fmoc-Asp-OtBu)

- N-α-Fluorenylmethyloxycarbonyl-L-glutamine γ-trityl ester (Fmoc-Gln-Trt)

- N-α-Fluorenylmethyloxycarbonyl-L-lysine ε-tert-butyl ester (Fmoc-Lys-OtBu)

Uniqueness

N-α-Fluorenylmethyloxycarbonyl-L-glutamic acid γ-tert-butyl ester is unique due to its specific protective groups that allow for selective deprotection. This selectivity is crucial in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is necessary .

Activité Biologique

Fmoc-Glu-OtBu, or Fmoc-L-glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid widely used in peptide synthesis. This compound exhibits significant biological activity, particularly in the fields of drug development and peptide chemistry. Its applications range from serving as a building block in peptide synthesis to acting as a ligand in various chemical reactions.

This compound has the following chemical structure and properties:

- Molecular Formula : C24H27NO6

- Molecular Weight : 425.48 g/mol

- Purity : ≥98% (HPLC)

- Functional Groups : Fmoc (9-fluorenylmethoxycarbonyl), tert-butyl ester

Applications in Peptide Synthesis

This compound is primarily employed in solid-phase peptide synthesis (SPPS). Its stability under various conditions makes it a favored choice for synthesizing complex peptides. The Fmoc protecting group allows for selective deprotection, facilitating the stepwise assembly of peptides.

Key Applications:

- Peptide Synthesis : Used as a building block for synthesizing peptides with defined sequences.

- Linker Molecule : Acts as a linker in the preparation of conjugates, such as paclitaxel derivatives, enhancing drug delivery systems.

- Cyclic Peptide Formation : Utilized in the synthesis of stapled α-helical peptides, which are important in drug design due to their enhanced stability and bioactivity.

Biological Activity and Research Findings

Research has demonstrated various biological activities associated with this compound:

- Antibody Production : Studies have shown that peptides synthesized using this compound can be used to generate specific antibodies. For instance, one study illustrated the successful incorporation of oligo-Glu side chains into peptides, which were then utilized to produce antibodies against specific targets .

- Drug Delivery Systems : this compound plays a crucial role in developing cell-penetrating peptides (CPPs) that enhance the delivery of therapeutic agents like methotrexate (MTX). These CPPs improve the cellular uptake of MTX, overcoming its low permeability issues .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of peptide-MTX conjugates synthesized with this compound. These studies revealed that certain conjugates exhibited enhanced cytotoxicity against drug-resistant cancer cells compared to free MTX, highlighting the potential of this compound in cancer therapy .

Comparative Data Table

The following table summarizes key research findings related to this compound:

Propriétés

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWHXPXSPIIQZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426921 | |

| Record name | Fmoc-Glu-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84793-07-7 | |

| Record name | Fmoc-Glu-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(Fmoc-amino)-5-(tert-butoxy)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4S)-5-(tert-Butoxy)-4-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXH3RHN4GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.